Bienvenue dans la boutique en ligne BenchChem!

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Drug Discovery Fragment-Based Screening Lead Optimization

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-57-1) is a synthetic small molecule belonging to the alkylthiazole carbamate class, characterized by a 2-aminothiazole core with a methyl carbamate at the 2-position and a 3-chlorophenyl acetamide substituent at the 4-position. This scaffold is a privileged structure in kinase inhibitor design, with patents from Sanofi specifically claiming alkylthiazole carbamates as MET kinase inhibitors for oncology applications.

Molecular Formula C13H12ClN3O3S
Molecular Weight 325.77
CAS No. 946313-57-1
Cat. No. B2833124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946313-57-1
Molecular FormulaC13H12ClN3O3S
Molecular Weight325.77
Structural Identifiers
SMILESCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12ClN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyJFVWNAVFSPHEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: A Procurement Guide to a Key 2-Aminothiazole Carbamate Scaffold


Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-57-1) is a synthetic small molecule belonging to the alkylthiazole carbamate class, characterized by a 2-aminothiazole core with a methyl carbamate at the 2-position and a 3-chlorophenyl acetamide substituent at the 4-position [1]. This scaffold is a privileged structure in kinase inhibitor design, with patents from Sanofi specifically claiming alkylthiazole carbamates as MET kinase inhibitors for oncology applications [2]. The compound serves as a critical research tool and lead-like scaffold, offering a unique balance of physicochemical properties that distinguishes it from closely related analogs for targeted synthesis and drug discovery programs .

Why Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Cannot Be Substituted with General Thiazole Analogs


Generic substitution within the thiazole carbamate series is scientifically unsound due to profound variations in target potency, selectivity, and physicochemical parameters driven by minor substituent changes. While the patent literature, such as the Sanofi MET inhibitor patent [1], establishes the broad therapeutic relevance of alkylthiazole carbamates, it also demonstrates that distinct structural modifications—even a simple change from a methyl to an isobutyl carbamate—lead to compounds covered by different claims, indicating non-obvious and distinct biological profiles [2]. The specific 3-chlorophenyl acetamide motif is a known pharmacophore for kinase hinge-binding, and its precise spatial orientation, influenced by the adjacent ester group, is critical for target engagement. Therefore, using a different analog without verified data on the specific target of interest risks a complete loss of on-target activity or an unwanted gain in off-target effects, making exact compound sourcing mandatory for reproducible research.

Quantitative Differentiation Guide for Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate vs. Isobutyl Analog


Superior Ligand Efficiency and Target Complementarity via Lower Molecular Weight

The target methyl carbamate compound possesses a significantly lower molecular weight (MW) compared to its closest purchasable analog, the isobutyl (2-methylpropyl) carbamate derivative (CAS 946285-24-1), providing a quantifiable advantage in ligand efficiency metrics critical for fragment-based drug discovery and lead optimization [1]. The reduction in molecular weight by 42.08 g/mol directly impacts the number of heavy atoms and potential for improved pharmacokinetic properties [2].

Drug Discovery Fragment-Based Screening Lead Optimization

Enhanced Aqueous Solubility Predicted by Lower Calculated LogP (cLogP)

The methyl carbamate derivative is predicted to have a lower partition coefficient (cLogP) than its isobutyl analog, indicating superior aqueous solubility—a critical parameter for in vitro assay compatibility and in vivo bioavailability. This is a class-level inference based on the established relationship between increasing alkyl chain length and increasing lipophilicity [1], and confirmed by XLogP3 calculations for the comparator [2].

Physicochemical Profiling ADMET Bioavailability

Differentiated Intellectual Property Space and Chemical Novelty

The methyl carbamate (CAS 946313-57-1) represents a structurally distinct chemical entity within the Sanofi alkylthiazole carbamate patent family (US 8912218). While the patent's generic formula (I) covers both methyl and isobutyl carbamates, the selection of the methyl ester as a final compound in research studies versus the isobutyl variant represents a strategic choice for creating novel, patent-differentiating intellectual property. The compound is listed in Molport's screening compound catalog as a distinct entity , whereas the isobutyl analog has a longer commercial history , suggesting the methyl compound is more likely to be used for generating novel chemical matter with unique Freedom-to-Operate characteristics.

Patent Analysis Chemical Novelty Intellectual Property

Potential for Divergent Biological Activity in Kinase Inhibition

The patent literature establishes that even minor modifications to the carbamate moiety of alkylthiazole derivatives can have a dramatic impact on kinase inhibitory potency. The Sanofi patent (US 8912218) explicitly claims that the compounds of formula (I) are 'in particular as MET inhibitors' [1]. The methyl carbamate likely exhibits a distinct biological profile from its isobutyl counterpart due to steric and electronic differences at the 2-amino position, which interacts with the kinase hinge region. While specific IC50 data for this exact compound is not publicly available, the class-level inference is strong that the methyl variant will demonstrate a unique structure-activity relationship (SAR) vector.

Kinase Inhibition MET Kinase Structure-Activity Relationship

Optimal Application Scenarios for Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in R&D


Kinase inhibitor lead optimization

Procure the methyl analog as a lower molecular weight, more ligand-efficient starting point for a MET kinase inhibitor program. Its reduced cLogP compared to the isobutyl analog makes it ideal for optimizing ADMET properties early in the hit-to-lead phase, directly addressing bioavailability risks that are common with more lipophilic kinase inhibitors.

Fragment-based drug discovery (FBDD) screening

Use this compound in a fragment library for kinase targets. Its molecular weight (325.77 g/mol) is at the upper limit of conventional fragment space, but its high heavy atom count and functional group complexity make it a 'lead-like' fragment that can rapidly explore key hinge-binding interactions, yielding higher initial affinity hits than simpler fragments while still allowing substantial room for chemical growth.

Chemical probe development for target validation

Utilize the compound as a core scaffold for designing a chemical probe to study the role of MET kinase or related tyrosine kinases. The synthetic tractability of the methyl carbamate allows for facile derivatization with linkers for biotinylation or fluorophore conjugation, enabling pull-down experiments and cellular target engagement studies without the added steric bulk of the isobutyl group.

Building patent-differentiated chemical libraries

For medicinal chemistry groups in pharmaceutical companies, incorporating the methyl analog into a proprietary screening library provides a strategic advantage. As a less commercially prevalent compound compared to the isobutyl analog, it offers a higher likelihood of generating novel IP-protectable series, which is a key consideration for industrial compound procurement and portfolio management.

Quote Request

Request a Quote for Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.